![molecular formula C9H15N3O2 B13830669 2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)
2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine is a chemical compound with the molecular formula C9H15N3O2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring connected to two ethoxy groups and two ethanamine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine typically involves the reaction of 2,6-dihydroxypyridine with ethylene oxide and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,6-dihydroxypyridine with ethylene oxide: This step forms the intermediate 2,2’-[2,6-Pyridinediylbis(oxy)]diethanol.
Reaction of the intermediate with ethylenediamine: This step completes the synthesis, resulting in the formation of 2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine.
Industrial Production Methods
Industrial production of 2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficiency and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its unique structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine can be compared with other similar compounds, such as:
2,2’-[Ethane-1,2-diylbis(oxy)]diethanamine: This compound has a similar structure but lacks the pyridine ring, which affects its chemical properties and applications.
2,2’-[1,2-Phenylenebis(oxy)]diethanamine: This compound contains a phenylene group instead of a pyridine ring, resulting in different reactivity and uses.
The uniqueness of 2,2’-[2,6-Pyridinediylbis(oxy)]diethanamine lies in its pyridine ring, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-[6-(2-aminoethoxy)pyridin-2-yl]oxyethanamine |
InChI |
InChI=1S/C9H15N3O2/c10-4-6-13-8-2-1-3-9(12-8)14-7-5-11/h1-3H,4-7,10-11H2 |
Clave InChI |
MPDSAALCJITYMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OCCN)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


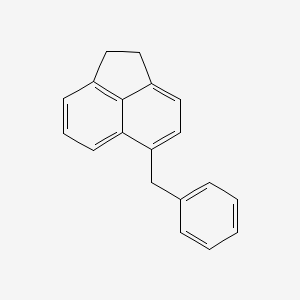
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)


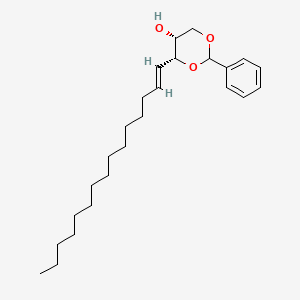
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

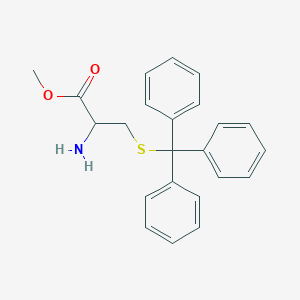

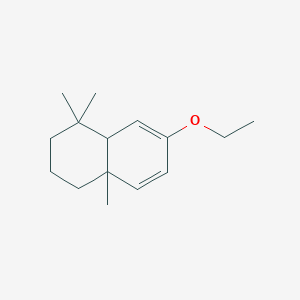

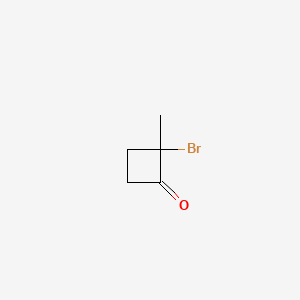
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

